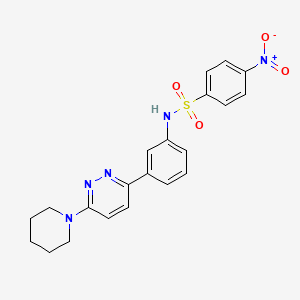

4-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-nitro-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide, also known as GSK2330672, is a small molecule inhibitor that targets the protein kinase B (PKB) pathway. This molecule has been extensively studied for its potential applications in cancer therapy.

Aplicaciones Científicas De Investigación

- The compound’s unique structure and functional groups make it an intriguing candidate for cancer research. Researchers have explored its potential as an anticancer agent, studying its effects on tumor cells and signaling pathways. Further investigations are needed to understand its precise mechanisms and potential therapeutic applications .

- The compound’s sulfonamide moiety suggests potential antiplatelet properties. It may interfere with platelet aggregation and clot formation, making it relevant for cardiovascular research and drug development .

- Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. Researchers have investigated its effectiveness against pathogens, including Gram-positive and Gram-negative bacteria. Its unique structure could inspire the development of novel antibiotics .

- In vitro and in vivo experiments have hinted at anti-inflammatory effects associated with this compound. It may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis and other inflammatory disorders .

- The compound’s structure suggests herbicidal activity. Researchers have explored its effects on plant growth and weed control. It could serve as a lead compound for developing environmentally friendly herbicides .

- Beyond herbicides, this compound has potential as an agrochemical. Its unique properties may contribute to crop protection, pest management, and improved agricultural practices.

- Researchers have used this compound as a tool in molecular biology experiments. Its interactions with cellular components and biological pathways provide valuable insights for understanding cellular processes.

- The compound’s complex structure and diverse functional groups make it an attractive target for medicinal chemistry. Scientists explore its derivatives, analogs, and modifications to optimize pharmacological properties for drug development .

Anticancer Properties

Antiplatelet Activity

Antimicrobial Applications

Anti-Inflammatory Potential

Herbicidal Properties

Agrochemical Applications

Molecular Biology Studies

Medicinal Chemistry Investigations

Mecanismo De Acción

Target of Action

It’s known that pyridazinone derivatives, which this compound is a part of, have been utilized in medicinal chemistry against a range of biological targets .

Mode of Action

Pyridazinone derivatives have been shown to exhibit a wide range of pharmacological activities . For instance, some pyridazinone derivatives have been identified as potent PDE-III inhibitors .

Biochemical Pathways

It’s known that pyridazinone derivatives can influence a variety of physiological effects . For example, they have been associated with anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity .

Pharmacokinetics

The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs .

Action Environment

The synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents is of interest to the pharmaceutical industry .

Propiedades

IUPAC Name |

4-nitro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O4S/c27-26(28)18-7-9-19(10-8-18)31(29,30)24-17-6-4-5-16(15-17)20-11-12-21(23-22-20)25-13-2-1-3-14-25/h4-12,15,24H,1-3,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQIVKPOADYBMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2793867.png)

![5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B2793870.png)

![3-(2-methoxyphenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2793876.png)

![2-(3,4-dichlorobenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2793880.png)

![2-Cyclopropyl-1-[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2793881.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2793882.png)

![ethyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2793884.png)